N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 247080-09-7
VCID: VC6592588
InChI: InChI=1S/C15H14N2O4/c1-10-9-11(7-8-13(10)17(19)20)15(18)16-12-5-3-4-6-14(12)21-2/h3-9H,1-2H3,(H,16,18)
SMILES: CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC)[N+](=O)[O-]
Molecular Formula: C15H14N2O4
Molecular Weight: 286.287

N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide

CAS No.: 247080-09-7

Cat. No.: VC6592588

Molecular Formula: C15H14N2O4

Molecular Weight: 286.287

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide - 247080-09-7

Specification

CAS No. 247080-09-7
Molecular Formula C15H14N2O4
Molecular Weight 286.287
IUPAC Name N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide
Standard InChI InChI=1S/C15H14N2O4/c1-10-9-11(7-8-13(10)17(19)20)15(18)16-12-5-3-4-6-14(12)21-2/h3-9H,1-2H3,(H,16,18)
Standard InChI Key NYZBTKAPBGEXEF-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

The molecular formula of N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide is C15H14N2O4\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_4. Its structure comprises:

  • A benzene ring (Ring A) substituted with a nitro group (-NO2_2) at position 4 and a methyl group (-CH3_3) at position 3.

  • An amide linkage (-CONH-) connecting Ring A to a 2-methoxyphenyl group (Ring B), which contains a methoxy (-OCH3_3) substituent at position 2.

Key Structural Features:

  • Planarity: The amide bond typically adopts a planar configuration due to resonance stabilization, which influences intermolecular interactions such as hydrogen bonding .

  • Electron-Withdrawing Effects: The nitro group at C4 enhances the electrophilicity of the benzene ring, potentially affecting reactivity in substitution reactions .

  • Steric Hindrance: The methyl group at C3 and the methoxy group at C2 of Ring B may introduce steric effects, impacting crystal packing and solubility .

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide likely follows a multi-step approach analogous to methods used for related benzamides :

  • Nitrobenzamide Core Formation:

    • Starting Material: 3-Methyl-4-nitrobenzoic acid.

    • Activation: Conversion to an acid chloride using thionyl chloride (SOCl2_2) or phosphorus pentachloride (PCl5_5).

    • Amidation: Reaction with 2-methoxyaniline in the presence of a base (e.g., pyridine) to form the amide bond .

  • Purification:

    • Recrystallization from ethanol or ethyl acetate to isolate the product.

    • Characterization via melting point analysis and spectroscopic methods (FT-IR, NMR) .

Example Reaction Scheme:

3-Methyl-4-nitrobenzoic acid+SOCl23-Methyl-4-nitrobenzoyl chloride3-Methyl-4-nitrobenzoyl chloride+2-MethoxyanilineBaseN-(2-Methoxyphenyl)-3-methyl-4-nitrobenzamide\text{3-Methyl-4-nitrobenzoic acid} + \text{SOCl}_2 \rightarrow \text{3-Methyl-4-nitrobenzoyl chloride} \\ \text{3-Methyl-4-nitrobenzoyl chloride} + \text{2-Methoxyaniline} \xrightarrow{\text{Base}} \text{N-(2-Methoxyphenyl)-3-methyl-4-nitrobenzamide}

Comparative Synthetic Data

The following table summarizes reaction conditions and yields for analogous benzamide syntheses:

Starting MaterialReagents/ConditionsYield (%)Reference
3-Nitrobenzoic acidSOCl2_2, 4-methylaniline, pyridine78
4-Chlorobenzoyl chloride2-Methoxyaniline, CH2_2Cl2_285

Spectroscopic Characterization

FT-IR Analysis

Key vibrational modes expected for N-(2-methoxyphenyl)-3-methyl-4-nitrobenzamide:

  • N-H Stretch: ~3300 cm1^{-1} (amide group).

  • C=O Stretch: ~1680 cm1^{-1} (amide I band).

  • NO2_2 Asymmetric Stretch: ~1520 cm1^{-1} .

  • OCH3_3 Stretch: ~1250 cm1^{-1}.

NMR Spectroscopy

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 8.2–8.4 ppm (d, 2H, aromatic protons ortho to NO2_2).

    • δ 7.5–7.7 ppm (m, 1H, aromatic proton meta to NO2_2).

    • δ 6.8–7.1 ppm (m, 4H, 2-methoxyphenyl group).

    • δ 3.8 ppm (s, 3H, OCH3_3).

    • δ 2.5 ppm (s, 3H, CH3_3) .

  • 13^{13}C NMR (100 MHz, CDCl3_3):

    • δ 165–168 ppm (amide carbonyl).

    • δ 150–155 ppm (nitro-substituted carbon).

    • δ 55–60 ppm (OCH3_3) .

Crystallographic and Computational Insights

X-ray Diffraction (XRD)

While no XRD data exists for this specific compound, studies on N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide reveal:

  • Crystal System: Monoclinic.

  • Space Group: P21_1/c.

  • Hydrogen Bonding: Intermolecular N–H···O and C–H···O bonds stabilize the lattice .

Density Functional Theory (DFT) Calculations

DFT studies on similar nitrobenzamides predict:

  • Electrostatic Potential: High electron density near the nitro and methoxy groups.

  • HOMO-LUMO Gap: ~4.5 eV, indicating moderate reactivity .

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